6-(4-ethoxyphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-2-(2-piperidin-1-ylethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-2-24-17-8-6-16(7-9-17)18-10-11-19(23)22(20-18)15-14-21-12-4-3-5-13-21/h6-11H,2-5,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPOIUJNXFUSBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxyphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dihydropyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the ethoxyphenyl group: This step may involve the use of ethoxybenzene derivatives in a substitution reaction.
Attachment of the piperidinyl group: This can be done through nucleophilic substitution reactions using piperidine and suitable leaving groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or ethoxyphenyl groups.
Reduction: Reduction reactions could target the dihydropyridazinone core, potentially converting it to a more saturated form.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the piperidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (solvent, temperature).
Major Products
The major products of
Biological Activity
The compound 6-(4-ethoxyphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a dihydropyridazinone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 324.42 g/mol. Its structure can be represented as follows:
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, analogs of dihydropyridazinones have shown promising results in inhibiting the growth of various cancer cell lines, including breast and colorectal cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related dihydropyridazinone derivative inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 12 µM, suggesting that modifications to the ethoxy group could enhance activity against different cancer types .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Dihydropyridazinones are known to exhibit antibacterial and antifungal activities.
- Research Findings : In vitro assays revealed that compounds similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
3. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Dihydropyridazinones have been associated with the modulation of neurotransmitter systems and reduction of oxidative stress.
- Case Study : A study conducted on animal models showed that administration of a similar dihydropyridazinone reduced neuronal apoptosis in models of Alzheimer's disease, indicating potential therapeutic effects for cognitive disorders .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in related compounds.
- Antioxidant Activity : The ethoxy group may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative damage.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
6-(4-Methylphenyl) Analogs
Compound : 6-(4-Methylphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one (BK52651)
- Key Difference : Methyl group replaces ethoxy at the para position of the phenyl ring.
- Data :
| Property | BK52651 | Target Compound |
|---|---|---|
| Molecular Formula | C₁₈H₂₃N₃O | C₁₉H₂₅N₃O₂ |
| Molecular Weight | 297.39 g/mol | 327.43 g/mol |
| Substituent (Position 6) | 4-Methylphenyl | 4-Ethoxyphenyl |
This analog (BK52651) is commercially available for research use, with a purity of 90% and pricing starting at $747/mg .
Chlorophenyl and Fluorophenyl Derivatives
Compound : 2-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
- Key Differences :
- Position 6 : 4-Fluorophenyl (electron-withdrawing group).
- Position 2 : Oxadiazole-containing side chain instead of piperidinylethyl.
- Impact : Fluorine enhances metabolic stability; oxadiazole may influence hydrogen bonding or π-π stacking.
- Data :
| Property | Fluorophenyl-Oxadiazole Derivative | Target Compound |
|---|---|---|
| Molecular Formula | C₂₀H₁₄ClFN₄O₂ | C₁₉H₂₅N₃O₂ |
| Molecular Weight | 396.8 g/mol | 327.43 g/mol |
This derivative (CAS 1113108-17-0) is structurally distinct but retains the dihydropyridazinone core .
Variations in the Side Chain at Position 2
Piperidine vs. Pyridine Substituents
Compound : 2-{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
- Key Differences :
- Position 2 : A methoxyethyl-piperidinylmethyl group replaces the piperidinylethyl chain.
- Position 6 : Pyridinyl instead of ethoxyphenyl.
- The methoxyethyl group may improve solubility .
Amino and Dichlorophenoxy Derivatives
Compound: RSTL-3 (6-(4-Amino-2,6-dichlorophenoxy)-2,3-dihydropyridazin-3-one)
- Key Differences: Position 6: Amino and dichlorophenoxy substituents. Position 2: No piperidinylethyl side chain.
- Impact: The polar amino and chlorine groups may enhance interactions with charged residues in biological targets .
Core Modifications in Related Scaffolds
Compound : 7-(1,4-Diazepan-1-yl)-2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Differences: Core: Pyrido-pyrimidinone instead of dihydropyridazinone. Substituents: Dimethoxyphenyl and diazepane.
- Impact: The expanded heterocyclic core (pyrimidinone) may confer distinct pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
